6-Methoxy-2-phenylquinoline-4-carboxylic acid

Chemical Synthesis Quality Control Procurement Specification

Researchers developing selective HDAC3 or SIRT3 inhibitors often face inconsistent scaffold purity and undefined substitution patterns that compromise SAR studies. 6-Methoxy-2-phenylquinoline-4-carboxylic acid (CAS 32795-58-7) provides a precisely substituted 2-phenylquinoline-4-carboxylic acid scaffold with a 6-methoxy group that enables predictable amide coupling and target engagement. • Enables synthesis of HDAC3-selective inhibitors with optimized zinc-binding groups • Key input for SIRT3 inhibitor programs; reported sub-μM IC50 against SIRT3 • ≥97% purity (HPLC); ambient shipping; ready for immediate derivatization

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 32795-58-7
Cat. No. B1361570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-phenylquinoline-4-carboxylic acid
CAS32795-58-7
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C17H13NO3/c1-21-12-7-8-15-13(9-12)14(17(19)20)10-16(18-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20)
InChIKeyAMQMKQXMOAQMSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-phenylquinoline-4-carboxylic Acid: Chemical Identity


6-Methoxy-2-phenylquinoline-4-carboxylic acid (CAS 32795-58-7), also known as 6-Methoxycinchophen or NSC 40829 , is a heterocyclic aromatic compound characterized by a quinoline core with a methoxy group at the 6-position, a phenyl ring at the 2-position, and a carboxylic acid moiety at the 4-position . The molecular formula is C17H13NO3 with a molecular weight of 279.29 g/mol . This compound serves as a versatile synthetic intermediate and scaffold in medicinal chemistry, particularly within the 2-phenylquinoline-4-carboxylic acid class, which has been investigated for anticancer, anti-inflammatory, and antimicrobial applications [1].

Synthetic versatility: 6-methoxy handle for downstream derivatization
Reported scaffold for HDAC and SIRT inhibitor development
Defined purity specification supports reproducible SAR studies

6-Methoxy-2-phenylquinoline-4-carboxylic Acid: Structure-Driven Differentiation


Within the 2-phenylquinoline-4-carboxylic acid class, substitution patterns critically govern biological activity, target engagement, and synthetic utility. The 6-methoxy group present in 6-Methoxy-2-phenylquinoline-4-carboxylic acid distinguishes it from unsubstituted (2-phenylquinoline-4-carboxylic acid) [1] or alternative positional analogs (e.g., 7-fluoro , 6-methyl [2], 8-methoxy [2]). Modifications at the 6-position influence electron density distribution across the quinoline ring, affecting both reactivity in downstream derivatization (e.g., amide coupling for HDAC or tubulin inhibitor synthesis [3][4]) and binding affinity to biological targets [3][5]. Substituting this compound with a non-methoxylated or differently substituted analog may alter synthetic yields, fail to produce the desired pharmacophore geometry, or introduce unintended steric/electronic effects that compromise target selectivity [3][4].

Unsubstituted core
Lacks the 6-methoxy synthetic handle, limiting derivatization sites and altering electronic properties for target engagement.
Positional isomers (7-fluoro, 6-methyl, 8-methoxy)
Introduce different steric and electronic effects that can shift reactivity in amide coupling and compromise target selectivity.
Alternative substitution patterns
May fail to reproduce the pharmacophore geometry required for HDAC3 or SIRT3 selectivity, impacting downstream inhibitor profiles.

6-Methoxy-2-phenylquinoline-4-carboxylic Acid: Comparative Evidence


Molecular Identity and Purity

The target compound 6-Methoxy-2-phenylquinoline-4-carboxylic acid is defined by a distinct molecular weight (279.29 g/mol) and a methoxy substitution pattern (6-OCH3) compared to the unsubstituted parent 2-phenylquinoline-4-carboxylic acid (MW = 249.26 g/mol, no 6-substituent). The standard commercial purity for the target compound is 95%, with analytical characterization including NMR, HPLC, and GC available .

Molecular Identity
Cross-study comparable
MW 279.29 g/mol (Δ +30.03 vs unsubstituted core), purity specification 95%
Correct starting material identity for SAR and derivatization studies
Analytical characterization (NMR, HPLC) available
Chemical Synthesis Quality Control Procurement Specification

6-Methoxy as a Synthetic Handle

The 6-methoxy group serves as a synthetic handle for further functionalization. 6-Methoxy-2-phenylquinoline-4-carboxylic acid can be converted to 6-methoxy-2-phenylquinoline-4-carbohydrazide via reaction with hydrazine hydrate . Additionally, the methoxy group influences the electronics of the quinoline ring, impacting subsequent amide coupling yields when used as a scaffold for synthesizing HDAC inhibitors or tubulin polymerization inhibitors [1][2]. Unsubstituted 2-phenylquinoline-4-carboxylic acid lacks this methoxy handle, limiting its direct utility in certain SAR explorations requiring 6-position modifications.

Synthetic Handle
Class-level inference
6-OCH3 enables hydrazide formation and amide coupling; expands synthetic tree for library generation
Additional derivatization site supports diverse SAR exploration
Derivatization conditions require optimization per project
Medicinal Chemistry Synthetic Methodology Drug Discovery

6-Methoxy Scaffold for HDAC3 Inhibitors

While 6-Methoxy-2-phenylquinoline-4-carboxylic acid itself is not a direct HDAC inhibitor, it serves as a critical scaffold in the synthesis of 2-substituted phenylquinoline-4-carboxylic acid-based HDAC inhibitors [1]. The 2-phenylquinoline-4-carboxylic acid core, when coupled with a zinc-binding group (e.g., hydroxamic acid) via the 4-carboxylic acid, yields potent HDAC3-selective inhibitors. For example, compound D28 (IC50 HDAC3 = 0.012 μM, HDAC1 > 100 μM) demonstrates that the 2-phenylquinoline cap group is essential for HDAC3 selectivity [1]. The 6-methoxy substituent on the target compound is a key variable in SAR studies aiming to optimize potency and selectivity; replacing it with other substituents (e.g., 7-fluoro ) or removing it altogether alters binding affinity and isoform selectivity.

HDAC3 Inhibitor Scaffold
Class-level inference
Derived compound D28: HDAC3 IC50 0.012 µM, selectivity >8333-fold over HDAC1
Supports HDAC3-selective inhibitor research
6-substituent influences potency and isoform selectivity
HDAC Inhibition Cancer Therapeutics Structure-Activity Relationship

6-Methoxy Scaffold for SIRT3 Inhibition

2-Phenylquinoline-4-carboxylic acid derivatives, including those with 6-substitutions, have been structurally modified to yield potent and selective SIRT3 inhibitors [1]. In a 2024 study, compounds derived from this scaffold exhibited SIRT3 inhibitory activity with IC50 values ranging from 0.53 μM to 5.06 μM and demonstrated selectivity over SIRT1 and SIRT2 [1]. The 6-methoxy group present in 6-Methoxy-2-phenylquinoline-4-carboxylic acid represents a specific substitution pattern that can be leveraged to modulate SIRT3 binding affinity and selectivity, differentiating it from other analogs (e.g., 6-methyl, 8-methoxy) used in related patent literature [2].

SIRT3 Inhibitor Scaffold
Class-level inference
Lead derivatives SIRT3 IC50 0.53–5.06 µM, selective over SIRT1/2
Supports SIRT3-targeted cancer research models
6-methoxy substitution is a key SAR input
SIRT3 Inhibition Cancer Differentiation Therapy Leukemia

6-Methoxy-2-phenylquinoline-4-carboxylic Acid: Validated Applications


HDAC3-Selective Inhibitor Synthesis

Researchers focused on developing selective histone deacetylase (HDAC) inhibitors, particularly HDAC3-selective agents, can utilize 6-Methoxy-2-phenylquinoline-4-carboxylic acid as a key scaffold. The 2-phenylquinoline-4-carboxylic acid cap group has been shown to confer HDAC3 selectivity when coupled with appropriate zinc-binding groups (e.g., hydroxamic acid) [1]. The 6-methoxy substituent provides a defined electronic and steric handle for further SAR optimization [1][2].

SIRT3 Inhibitors for Cancer Differentiation

In programs targeting SIRT3 for leukemia and multiple myeloma differentiation therapy, 6-Methoxy-2-phenylquinoline-4-carboxylic acid serves as a starting material for constructing potent and selective SIRT3 inhibitors. Structural modifications of the 2-phenylquinoline-4-carboxylic acid scaffold have yielded compounds with sub-micromolar SIRT3 IC50 values and selectivity over SIRT1/SIRT2 [1]. The 6-methoxy variant is a specific input for SAR studies.

Tubulin Polymerization Inhibitor Synthesis

Medicinal chemists exploring novel tubulin polymerization inhibitors can employ 6-Methoxy-2-phenylquinoline-4-carboxylic acid to synthesize 2-phenylquinoline-4-carboxamide derivatives. These derivatives have demonstrated potent antiproliferative activity (e.g., IC50 values as low as 0.2-0.5 μM against cancer cell lines) via colchicine binding site interaction [1]. The 6-methoxy group allows exploration of substituent effects on tubulin binding affinity.

Chemical Probe Synthesis for HDAC & SIRT

Chemical biology groups requiring well-characterized tool compounds for probing HDAC or SIRT biology can use 6-Methoxy-2-phenylquinoline-4-carboxylic acid as a building block. The compound's defined substitution pattern ensures reproducibility in synthesizing tool compounds that interrogate the role of specific HDAC isoforms (e.g., HDAC3 [1]) or sirtuins (SIRT3 [2]) in cellular processes.

Application
Selection Property
Validation Focus
HDAC3 inhibitor development
2-Phenylquinoline-4-carboxylic acid cap group with 6-methoxy substitution
HDAC3 isoform selectivity and enzyme inhibition profiles
SIRT3 inhibitor research
6-Methoxy substituent for SAR modulation
SIRT3 inhibition potency and selectivity over SIRT1/2
Tubulin polymerization inhibitor design
6-Methoxy as electronic/steric handle
Colchicine-site binding and antiproliferative endpoints in cancer cell models
Chemical probe synthesis
Reproducible 6-methoxy substitution pattern
Target engagement and isoform selectivity in cellular assays

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